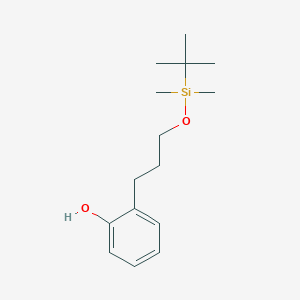

2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol

Description

Overview of Silyl (B83357) Ethers as Orthogonal Protecting Groups in Complex Molecule Construction

Orthogonal protection is a sophisticated strategy in multi-step synthesis that employs multiple protecting groups, each of which can be removed under a unique set of conditions without affecting the others. fiveable.mewikipedia.org This allows chemists to selectively unmask and react specific functional groups in a complex molecule at the desired stage of a synthetic sequence. jocpr.com Silyl ethers are a prominent class of protecting groups for hydroxyl functions, valued for their ease of installation, stability across a range of reaction conditions, and selective removal. wikipedia.orglibretexts.org

First introduced to the synthetic chemist's toolbox in the early 1970s, the tert-butyldimethylsilyl (TBDMS or TBS) group quickly gained popularity for the protection of alcohols. TBDMS ethers are formed by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444). wikipedia.orgfiveable.me

The utility of TBDMS ethers stems from their robust nature. The bulky tert-butyl group provides significant steric hindrance, shielding the silicon-oxygen bond from cleavage under many conditions, including basic, oxidative, and some acidic environments. fiveable.me However, their key feature is the lability of the Si-O bond towards fluoride (B91410) ions. Reagents like tetra-n-butylammonium fluoride (TBAF) are commonly used to cleave the TBDMS ether, regenerating the alcohol cleanly and under mild conditions. libretexts.orgfiveable.me This specific cleavage method makes the TBDMS group orthogonal to many other protecting groups, such as benzyl (B1604629) ethers (removed by hydrogenolysis) or acyl groups (removed by hydrolysis). jocpr.com

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. This allows for fine-tuning of their properties and selective deprotection.

| Silyl Ether | Abbreviation | Relative Resistance (Acidic Media) | Relative Resistance (Basic Media) |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually broken down into simpler, commercially available precursors. ias.ac.injocpr.com Phenol (B47542) and its derivatives are highly valuable starting materials in this process due to their versatile reactivity. The phenolic hydroxyl group can be easily converted into an ether or ester, and it activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. This makes phenols key precursors for a vast array of pharmaceuticals, agrochemicals, and polymers. google.com

In retrosynthesis, a phenol moiety within a complex target molecule often suggests a disconnection strategy involving reactions such as Friedel-Crafts alkylation or acylation, Williamson ether synthesis, or various coupling reactions to form the carbon skeleton or introduce key functional groups. journalspress.com The ability to use the hydroxyl group as a handle for both functionalization and directing other reactions makes phenol derivatives strategically important building blocks. jocpr.com

Structural Attributes and Synthetic Versatility of 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol

The title compound, with CAS Number 1346808-84-1, is a prime example of a molecule designed for strategic utility in organic synthesis. chemicalbook.com Its structure contains two different types of hydroxyl groups: a primary aliphatic alcohol and a more acidic phenolic hydroxyl. These are differentiated by the selective protection of the primary alcohol as a TBDMS ether.

The key to the synthetic utility of this compound lies in its chemoselectivity. The free phenolic hydroxyl group remains available for a wide range of reactions specific to phenols, while the less reactive primary alcohol is masked.

This differentiation is crucial because many reagents that react with phenols would also react with a primary alcohol. By protecting the primary alcohol, a chemist can perform transformations selectively at the phenolic position. For example, the phenolic hydroxyl can be alkylated, acylated, or used in coupling reactions without affecting the silyl-protected alcohol at the end of the propyl chain. Subsequently, the TBDMS group can be removed with fluoride ions to reveal the primary alcohol, which can then undergo its own set of selective reactions, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. This bifunctional nature allows for a stepwise and controlled elaboration of the molecule from two distinct points.

| Functional Group | Position | Chemical Property | Potential Reactions |

|---|---|---|---|

| Phenolic Hydroxyl | Aromatic Ring | Acidic; Nucleophilic Oxygen; Ring-activating | Etherification, Esterification, Electrophilic Aromatic Substitution |

| TBDMS Ether | Propyl Chain Terminus | Stable protecting group for a primary alcohol | Deprotection using fluoride ions (e.g., TBAF) |

| Propyl Chain | Linker | Flexible, non-reactive aliphatic spacer | Provides spatial separation between the two functional ends |

As a bifunctional building block, this compound is a valuable precursor for creating more complex molecular architectures. Its structure is well-suited for syntheses where a phenolic core needs to be connected to another molecular fragment via a flexible three-carbon linker.

For instance, it can be used in the synthesis of:

Novel Ligands: The phenolic oxygen can coordinate to a metal center, while the deprotected primary alcohol on the side chain can be functionalized to introduce additional binding sites or solubility-modifying groups.

Biologically Active Molecules: The phenolic core is a common feature in many natural products and pharmaceuticals. This building block allows for the attachment of this core to other pharmacophores through the propyl chain.

Functional Polymers and Materials: The phenolic hydroxyl can be used as a point of attachment to a polymer backbone, leaving the protected alcohol on the side chain available for subsequent modification after polymerization.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2Si/c1-15(2,3)18(4,5)17-12-8-10-13-9-6-7-11-14(13)16/h6-7,9,11,16H,8,10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSBBEIUUUYOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744539 | |

| Record name | 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346808-84-1 | |

| Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346808-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 3 Tert Butyldimethylsilyl Oxy Propyl Phenol

Synthesis of the Unprotected Precursor: 2-(3-hydroxypropyl)phenol (B73537)

The formation of the 2-(3-hydroxypropyl)phenol backbone requires the introduction of a three-carbon chain with a terminal hydroxyl group at the ortho position of the phenol (B47542) ring. Various synthetic strategies can be employed to achieve this, each with its own merits regarding precursor availability, reaction efficiency, and scalability.

Catalytic Hydrogenation Approaches for Aromatic Reduction Precursors

Catalytic hydrogenation is a powerful method for the reduction of functional groups. In the context of synthesizing 2-(3-hydroxypropyl)phenol, this approach would typically involve the reduction of a carbonyl group on the propyl side chain of a suitable precursor. A plausible precursor for this strategy is 2-(3-oxopropyl)phenol or its derivatives.

The selective hydrogenation of a side-chain ketone or aldehyde in the presence of an aromatic ring is a well-established transformation. Catalysts based on palladium (Pd), platinum (Pt), or nickel (Ni) are commonly employed. For instance, palladium on carbon (Pd/C) is an efficient catalyst for the hydrogenation of various functional groups and can be used under relatively mild conditions of hydrogen pressure and temperature. atlantis-press.com The choice of catalyst and reaction conditions is crucial to prevent the undesired reduction of the phenol ring to a cyclohexanol (B46403) derivative. nih.gov While palladium catalysts are highly effective for many hydrogenations, rhodium-based catalysts might also be considered, although they can sometimes favor aromatic ring reduction depending on the conditions. nih.gov

A typical reaction would involve dissolving the keto-precursor in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), adding the catalyst (e.g., 5-10% Pd/C), and subjecting the mixture to a hydrogen atmosphere (from balloon pressure to several bars) until the reaction is complete.

Table 1: Comparison of Catalysts for Hydrogenation

| Catalyst | Typical Substrate | Potential Advantages | Potential Challenges |

| Pd/C | Ketones, Aldehydes, Alkenes | High efficiency, good selectivity for side-chain reduction. atlantis-press.com | Can cause aromatic ring reduction under harsh conditions. |

| Raney Ni | Ketones, Aldehydes, Aromatic Rings | Cost-effective, highly active. | Can be less selective, potentially reducing the phenol ring. |

| PtO₂ (Adams' catalyst) | Aromatic Rings, Ketones | Very active catalyst. | Often less selective for side-chain vs. aromatic ring reduction. |

| Rh/C | Aromatic Rings | Can offer different selectivity profiles. nih.gov | May preferentially reduce the aromatic ring. |

Multi-step Olefination and Subsequent Reduction Strategies for Propyl Chain Formation

A versatile approach to constructing the propyl side chain involves olefination reactions to form a carbon-carbon double bond, followed by hydrogenation. The Wittig and Heck reactions are prominent examples of such olefination strategies. masterorganicchemistry.comwikipedia.org

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.org To synthesize 2-(3-hydroxypropyl)phenol, a potential route starts with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). The aldehyde can be reacted with an appropriate two-carbon phosphonium ylide, such as (2-ethoxyethyl)triphenylphosphonium bromide, followed by cleavage of the ethyl ether and reduction. A more direct approach might involve protecting the phenolic hydroxyl of salicylaldehyde, performing the Wittig reaction with a reagent like methoxymethyltriphenylphosphonium chloride to form an enol ether, followed by acidic hydrolysis to reveal an aldehyde, reduction to the alcohol, and deprotection of the phenol.

Heck Reaction: The Mizoroki-Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com A synthetic route could begin with 2-bromophenol (B46759). The phenolic group would likely require protection (e.g., as a methoxymethyl (MOM) or benzyl (B1604629) (Bn) ether) before the coupling step. The protected 2-bromophenol could then be coupled with an alkene such as allyl alcohol or an allyl alcohol derivative. The subsequent step would involve the reduction of the double bond of the newly introduced allyl group to a propyl group, typically via catalytic hydrogenation, which would not affect the protected aromatic ring. The final step would be the removal of the protecting group from the phenolic hydroxyl to yield 2-(3-hydroxypropyl)phenol.

Exploration of Other Carbon-Carbon Bond Forming Reactions

Beyond olefination, other classic carbon-carbon bond-forming reactions can be adapted for this synthesis. The Friedel-Crafts acylation is a prime candidate. wikipedia.orgorganic-chemistry.org

This strategy involves the electrophilic acylation of an aromatic ring. Due to the activating nature of the hydroxyl group in phenol, direct acylation can be complex, sometimes leading to O-acylation (ester formation) or requiring harsh Lewis acid catalysts that can coordinate with the phenolic oxygen. stackexchange.comsigmaaldrich.com A more controlled approach involves protecting the phenol, for instance as a methyl ether (anisole).

A plausible synthetic sequence is:

Friedel-Crafts Acylation: Reaction of a protected phenol (e.g., anisole) with a three-carbon acylating agent like propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This would install a 3-oxopropyl chain, primarily at the para position due to steric hindrance, but the ortho isomer could be separated. A more regioselective route to the ortho product might involve acylation with succinic anhydride, which often favors ortho-acylation under specific conditions, followed by reduction and subsequent chain shortening, although this is a more complex route. nih.gov

Reduction: The resulting ketone (e.g., 2-methoxypropiophenone) is then reduced. A Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction would reduce the ketone directly to a methylene (B1212753) group, forming the propyl chain.

Deprotection: The protecting group on the phenol (e.g., the methyl group of the anisole) is cleaved, typically using a reagent like boron tribromide (BBr₃), to yield the final product.

Regioselective Silylation of the Primary Hydroxyl Group in 2-(3-hydroxypropyl)phenol

The final step in the synthesis of 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol is the selective protection of the primary aliphatic alcohol in the presence of the more acidic phenolic hydroxyl group. This chemoselectivity is achievable due to the steric bulk of the silylating agent and the differing nucleophilicity and steric environments of the two hydroxyl groups.

Optimization of Silylating Reagents (e.g., TBDMS-Cl) and Base Systems (e.g., Imidazole (B134444), Triethylamine)

The protection of hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers is a common transformation in organic synthesis. The standard reagent for this is tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction requires a base to neutralize the HCl byproduct. Common bases include tertiary amines like triethylamine (B128534) (Et₃N) or nitrogen heterocycles such as imidazole and 4-dimethylaminopyridine (B28879) (DMAP). uni-muenchen.de

The choice of base and solvent system is critical for optimizing the reaction rate and, crucially, the selectivity. amphoteros.com

Imidazole: Imidazole is a highly effective base for this transformation. It is believed to act not just as a proton scavenger but also as a nucleophilic catalyst, forming a highly reactive N-tert-butyldimethylsilylimidazole intermediate. researchgate.netorganic-chemistry.org This intermediate is a more potent silylating agent than TBDMS-Cl itself.

Triethylamine (Et₃N): Triethylamine is a non-nucleophilic, hindered base commonly used to quench the acid generated. It is often used in conjunction with a catalytic amount of a more nucleophilic base like DMAP.

Solvents: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are typically used. DMF can significantly accelerate the reaction. organic-chemistry.org

For the selective silylation of the primary alcohol in 2-(3-hydroxypropyl)phenol, mild conditions are preferable. The reaction is typically performed at room temperature or slightly below, using slightly more than one equivalent of TBDMS-Cl and the base. The higher steric hindrance around the phenolic oxygen compared to the primary alcohol's oxygen is the key to selectivity.

Table 2: Conditions for Selective Silylation of Primary Alcohols

| Silylating Agent | Base System | Solvent | Typical Conditions & Selectivity |

| TBDMS-Cl | Imidazole | DMF | Highly reactive system, may require careful temperature control to maintain selectivity. organic-chemistry.org |

| TBDMS-Cl | Et₃N / cat. DMAP | DCM | Good selectivity for primary over secondary alcohols and phenols due to lower reactivity. uni-muenchen.de |

| TBDMS-Cl | Imidazole | DCM or MeCN | A balanced system offering good reactivity and selectivity. |

| TIPS-Cl | Imidazole | DMF/DCM | The even bulkier triisopropylsilyl (TIPS) group offers extremely high selectivity for less hindered alcohols. researchgate.net |

Mechanistic Analysis of Chemoselectivity between Primary Alcohol and Phenolic Hydroxyl

The selective silylation of the primary alcohol in 2-(3-hydroxypropyl)phenol over the phenolic hydroxyl is governed by a combination of electronic and steric factors.

Electronic Effects (Acidity): The phenolic proton is significantly more acidic (pKa ≈ 10) than the primary alcohol proton (pKa ≈ 16-18). Consequently, in the presence of a base, the phenoxide anion is formed more readily than the alkoxide. The phenoxide is a potent nucleophile and might be expected to react faster.

Steric Effects: This electronic preference is overridden by steric hindrance. The tert-butyldimethylsilyl group is very bulky. The phenolic oxygen is directly attached to the benzene (B151609) ring, making it sterically encumbered by the ortho C-H bond and the planar ring structure. In contrast, the primary hydroxyl group is at the end of a flexible three-carbon chain, making it much more sterically accessible. The silylating agent (either TBDMS-Cl or the even larger N-silylimidazole intermediate) can approach the primary alcohol with much greater ease than the hindered phenolic oxygen.

Therefore, the reaction at the primary hydroxyl group, while involving a less nucleophilic species (the neutral alcohol) compared to the readily formed phenoxide, has a much lower activation energy due to reduced steric repulsion. This kinetic control dictates the outcome of the reaction, leading to the preferential formation of the primary silyl (B83357) ether. While phenols can be silylated, the reaction is generally slower and may require more forcing conditions or less bulky silylating agents. researchgate.net The use of a bulky silylating agent like TBDMS-Cl is therefore the key to achieving high chemoselectivity in this transformation.

Strategies for Maximizing Yield and Purity

Optimizing the synthesis of this compound hinges on several key factors, including the choice of silylating agent, catalyst, solvent, reaction temperature, and purification method. The inherent challenge lies in selectively protecting the less reactive primary alcohol over the more acidic phenol.

Reaction Conditions and Reagent Selection:

The most common method for introducing the tert-butyldimethylsilyl (TBDMS) group is the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. The choice of base and solvent is critical for achieving high selectivity and yield. Imidazole is a frequently used catalyst, often in solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net The steric bulk of the TBDMS group plays a significant role in favoring the silylation of the less hindered primary alcohol.

To maximize yield, it is common to use a slight excess of the silylating agent (e.g., 1.1 to 1.5 equivalents) and the base (e.g., 2 to 2.5 equivalents) relative to the diol precursor, 2-(3-hydroxypropyl)phenol. The reaction temperature is typically maintained at room temperature to further enhance selectivity, as higher temperatures can lead to the undesired silylation of the phenolic group.

Purification Techniques:

Purification is a critical step to isolate the desired product from unreacted starting material, the disilylated byproduct, and other reagents. Column chromatography on silica (B1680970) gel is a standard and effective method for this separation. The polarity difference between the monosilylated product, the diol starting material, and the nonpolar disilylated byproduct allows for efficient separation.

An effective work-up procedure prior to chromatography is also essential for improving purity. This typically involves quenching the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent such as ethyl acetate or diethyl ether. Washing the organic layer with brine helps to remove any remaining water-soluble impurities.

| Parameter | Strategy for Maximizing Yield and Purity | Rationale |

| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) | Steric hindrance favors reaction at the primary alcohol. |

| Catalyst/Base | Imidazole | Efficiently catalyzes the silylation reaction. |

| Solvent | Acetonitrile, Dichloromethane | Provides a suitable reaction medium. |

| Stoichiometry | Slight excess of TBDMSCl and imidazole | Drives the reaction to completion. |

| Temperature | Room temperature | Enhances selectivity for the primary alcohol. |

| Work-up | Aqueous quench and extraction | Removes water-soluble byproducts and unreacted reagents. |

| Purification | Silica gel column chromatography | Separates the desired product from starting material and byproducts. |

Alternative and Emerging Synthetic Pathways to this compound

In line with the growing emphasis on sustainable and efficient chemical manufacturing, alternative synthetic strategies for the preparation of this compound are being explored. These emerging pathways focus on green chemistry principles and the application of advanced manufacturing technologies like flow chemistry.

Development of Green Chemistry Approaches and Sustainable Synthesis Protocols

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of silyl ethers like this compound, this can be achieved through several approaches.

Solvent-Free and Greener Solvent Systems:

One significant advancement is the development of solvent-free silylation reactions, often facilitated by microwave irradiation. These methods can dramatically reduce reaction times and eliminate the need for potentially hazardous organic solvents. bohrium.com Alternatively, the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) which is derived from renewable resources, is being investigated as a replacement for traditional solvents like dichloromethane and THF. organic-chemistry.org Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have also been shown to be effective and environmentally benign reaction media for silylation. researchgate.net

Catalyst-Free and Milder Catalytic Systems:

While bases like imidazole are effective, research has also focused on catalyst-free silylation methods. For instance, promoting the reaction of alcohols and phenols with hexamethyldisilazane (B44280) (HMDS) in nitromethane (B149229) has been shown to proceed efficiently without a catalyst. researchgate.net The use of milder and more sustainable catalysts, such as biocatalysts, is also a promising area. Enzymes like silicatein-α have demonstrated the ability to catalyze the formation of silyl ethers, offering a potentially more selective and environmentally friendly route. mdpi.com

| Green Chemistry Approach | Example | Potential Benefit |

| Solvent Selection | Solvent-free (microwave), 2-MeTHF, Deep Eutectic Solvents | Reduced solvent waste and use of renewable resources. researchgate.netbohrium.comorganic-chemistry.org |

| Catalysis | Catalyst-free methods, Biocatalysis (e.g., silicatein-α) | Elimination of potentially hazardous catalysts and improved selectivity. researchgate.netmdpi.com |

| Reagent Choice | Hexamethyldisilazane (HMDS) | Generates ammonia (B1221849) as a benign byproduct. |

Application of Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals, including improved safety, better process control, and enhanced selectivity. scirp.org

For the selective monosilylation of a diol like 2-(3-hydroxypropyl)phenol, flow chemistry provides precise control over reaction time and temperature. scirp.org This is particularly beneficial for reactions where over-reaction to form the disilylated byproduct is a concern. By carefully controlling the residence time in the reactor, it is possible to favor the formation of the desired mono-protected product.

A typical flow setup would involve pumping separate streams of the diol precursor and the silylating agent/base solution into a T-mixer, where they combine and enter a temperature-controlled reactor coil. The short residence time and rapid mixing in a microreactor can significantly improve the selectivity of the reaction compared to batch processing. While specific applications to this compound are not yet widely reported, the successful application of flow chemistry to the selective monoprotection of other symmetrical diols demonstrates its high potential for this synthesis. scirp.org

| Flow Chemistry Parameter | Advantage in Selective Silylation |

| Precise Reaction Time Control | Minimizes the formation of the di-silylated byproduct by stopping the reaction at the optimal point for mono-silylation. |

| Enhanced Heat and Mass Transfer | Allows for better temperature control, which is crucial for selectivity, and ensures rapid mixing of reagents. |

| Improved Safety | Smaller reaction volumes at any given time reduce the risks associated with handling reactive chemicals. |

| Scalability | Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. |

Chemical Reactivity and Transformation Studies of 2 3 Tert Butyldimethylsilyl Oxy Propyl Phenol

Reactions Involving the Free Phenolic Hydroxyl Group

The phenolic hydroxyl group is a highly activating, ortho-, para-directing substituent for electrophilic aromatic substitution. Its acidity also allows for reactions such as O-alkylation and O-acylation, while its electron-rich nature facilitates oxidative coupling and directed metalation.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenol (B47542) ring in 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol is highly susceptible to electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. byjus.com This group activates the aromatic ring, primarily at the positions ortho and para to it. In this specific molecule, the C2 position is occupied by the propyl side chain. Therefore, electrophilic attack is directed to the C4 (para) and C6 (ortho) positions. The propyl group at C2 is a weak activating group and also an ortho-, para-director, which reinforces the directing effect of the hydroxyl group towards the C4 and C6 positions.

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Treatment of phenols with bromine in a solvent of low polarity, such as chloroform, typically results in monobromination. byjus.com For the target compound, this would likely yield a mixture of 4-bromo- and 6-bromo-2-(3-((tert-butyldimethylsilyl)oxy)propyl)phenol. Using bromine water would lead to the formation of 2,4,6-tribromophenol, though in this case, it would result in the di-substituted 4,6-dibromo product. byjus.com

Nitration: Nitration with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com In this case, 4-nitro and 6-nitro derivatives would be expected. The use of concentrated nitric acid can lead to polysubstitution and oxidation. byjus.com

Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts C-acylation to produce hydroxyarylketones, although the reaction can be complex. The oxygen atom's lone pairs can coordinate with the Lewis acid catalyst, reducing its activity. stackexchange.com O-acylation can occur under kinetic control, while C-acylation is favored under thermodynamic conditions (e.g., with excess Lewis acid catalyst), often via a Fries rearrangement of the initially formed ester. stackexchange.com

Phenolic O-Alkylation and O-Acylation Methodologies

The nucleophilic character of the phenolic oxygen allows for O-alkylation and O-acylation to form ethers and esters, respectively. These reactions typically proceed by first converting the phenol to the more nucleophilic phenoxide ion using a base.

O-Alkylation: This reaction involves treating the phenol with a base (e.g., potassium carbonate, sodium hydroxide) followed by an alkylating agent (e.g., an alkyl halide or dialkyl carbonate). google.comnih.gov For this compound, this provides a straightforward route to synthesize the corresponding phenolic ether without affecting the robust TBDMS ether on the side chain. The choice of catalyst and reaction conditions can be crucial, with gas-phase reactions over rare-earth metal orthophosphate catalysts also being a viable method. google.com

O-Acylation: Phenolic esters are formed by reacting the phenol with an acylating agent like an acyl chloride or anhydride (B1165640). The reaction can be catalyzed by either base (which deprotonates the phenol to increase its nucleophilicity) or acid (which protonates the acylating agent to increase its electrophilicity). A one-pot method using organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST), has been reported to produce phenolic esters in near-quantitative yields from a variety of phenols. rsc.org

Oxidative Coupling Reactions of the Phenol

Oxidative coupling is a process where phenolic compounds are joined to form biaryl structures (C-C bonds) or diaryl ethers (C-O bonds). wikipedia.org These reactions are often catalyzed by transition metal complexes (e.g., those containing iron, copper, or vanadium) and proceed through the formation of phenoxy radicals. wikipedia.orgnih.gov

For this compound, oxidative coupling could lead to several dimeric products. Depending on the catalyst and reaction conditions, coupling could occur between the positions ortho and para to the hydroxyl group. nih.gov Given that the C2 position is substituted, C-C bond formation would likely occur at the C4-C4', C6-C6', or C4-C6' positions. The steric hindrance from the propyl side chain at C2 might influence the regioselectivity of the coupling. Asymmetric oxidative coupling reactions, while challenging for simple phenols, have been developed for certain substrates like naphthols, sometimes employing chiral catalysts to achieve enantioselectivity. wikipedia.org

Metalation and Further Functionalization of the Aromatic Nucleus

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings. In this process, a heteroatom-containing directing group coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation at an adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.

The hydroxyl group of a phenol can act as a directing group after in-situ protection or by using two equivalents of the organolithium base—one to deprotonate the hydroxyl group and the second to deprotonate the ortho-position. For this compound, this would lead to metalation at the C6 position. Subsequent reaction with an electrophile (e.g., CO₂, aldehydes, alkyl halides) would introduce a new substituent at this position, providing a regioselective method for functionalization that is complementary to electrophilic aromatic substitution.

Reactions of the Aliphatic Tert-Butyldimethylsilyl Ether Moiety

The TBDMS ether serves as a robust protecting group for the primary alcohol on the propyl side chain. Its primary reactivity involves cleavage (deprotection) to reveal the parent alcohol.

Investigation of Selective Deprotection Strategies for the TBDMS Ether

The TBDMS group is known for its stability under a wide range of conditions, yet it can be selectively removed. iwu.edu The key challenge in a molecule like this compound would be to cleave the aliphatic TBDMS ether without affecting the phenolic hydroxyl group or to deprotect a silyl-protected phenol in the presence of the aliphatic silyl (B83357) ether.

Several methods have been developed for the chemoselective deprotection of TBDMS ethers, with selectivity often depending on the electronic and steric environment of the silyl ether.

| Reagent/Catalyst | Solvent | Selectivity Noted | Reference |

| Iron(III) Tosylate (cat.) | Methanol (B129727) | Cleaves alkyl TBDMS ethers at room temperature, leaving phenolic TBDMS ethers unaffected. | iwu.edu |

| N-Iodosuccinimide (NIS) (cat.) | Methanol | Deprotects TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols. | organic-chemistry.org |

| Potassium Bifluoride (KHF₂) | Methanol | Highly selective for the cleavage of phenolic TBDMS ethers at room temperature, leaving alkyl TBDMS ethers intact. | nih.gov |

| Acetyl Chloride (cat.) | Methanol | Effective for deprotecting various TBDMS ethers, tolerating many other protecting groups. | organic-chemistry.org |

| Tetrabutylammonium Fluoride (B91410) (TBAF) | THF | The most common reagent, but its high basicity can cause side reactions. Selectivity can be poor. | iwu.edu |

| Zirconium(IV) Chloride (20 mol%) | Acetonitrile | A rapid method where acid and base-sensitive groups are often unaffected. | researchgate.net |

For this compound, reagents like catalytic iron(III) tosylate or N-iodosuccinimide in methanol would be ideal for selectively cleaving the aliphatic TBDMS ether to yield 2-(3-hydroxypropyl)phenol (B73537). iwu.eduorganic-chemistry.org Conversely, if the phenolic hydroxyl were also protected as a TBDMS ether, a reagent like potassium bifluoride could be used to selectively deprotect the phenol while leaving the aliphatic TBDMS ether in place. nih.gov The development of such mild and chemoselective methods is crucial for syntheses involving complex molecules with multiple functional groups. nih.gov

Acid-Catalyzed Desilylation Mechanisms and Scope (e.g., HCl, AcOH)

Acid-catalyzed desilylation of TBDMS ethers is a common and effective method. The reaction typically proceeds through protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or an alcohol. The general order of hydrolytic lability for silyl ethers under acidic conditions is TMS > TES > TBDMS > TIPS > TBDPS, indicating that the TBDMS group is relatively stable but can be removed with appropriate acidic reagents. nih.gov

For a molecule like this compound, the challenge lies in achieving selective deprotection of the primary alkyl silyl ether in the presence of the phenolic hydroxyl group. While the phenolic group is generally stable under many acidic conditions, strong acids and prolonged reaction times could potentially lead to side reactions.

Commonly used acidic reagents for this purpose include hydrochloric acid (HCl) and acetic acid (AcOH). A mixture of acetic acid and water at room temperature can effectively cleave TBDMS ethers. organic-chemistry.org The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of a water molecule on the silicon atom. The steric hindrance around the silicon atom plays a significant role in the rate of this reaction.

| Reagent | Typical Conditions | Scope and Limitations |

| HCl | Dilute HCl in a protic solvent (e.g., methanol, ethanol) | Effective for many TBDMS ethers. The concentration and temperature need to be carefully controlled to avoid potential side reactions on sensitive substrates. |

| AcOH | Acetic acid/water mixtures (e.g., 2:1) at room temperature | A milder alternative to strong mineral acids, often providing good yields for the deprotection of TBDMS ethers. |

It is important to note that the half-life for the deprotection of a TBDMS ether of an alcohol is generally longer under acidic conditions compared to basic conditions. For instance, the half-life for the deprotection of the TBDMS ether of p-cresol (B1678582) is approximately 4.5 hours with 1% HCl in 95% ethanol (B145695). nih.gov This highlights the need for careful optimization of reaction conditions to achieve efficient and selective desilylation.

Fluoride-Mediated Desilylation Mechanisms and Reagent Specificity (e.g., TBAF)

Fluoride-mediated desilylation is the most widely used method for the removal of silyl protecting groups due to its high efficiency and mild reaction conditions. The driving force for this reaction is the formation of the strong silicon-fluoride bond. Tetrabutylammonium fluoride (TBAF) is the most common fluoride source for this transformation. organic-chemistry.org

The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate. This intermediate then collapses, releasing the alkoxide and forming the corresponding fluorosilane. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (B95107) (THF).

A key consideration for the desilylation of this compound is the potential for the phenolic proton to interfere with the fluoride reagent. However, methods have been developed for the selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers, suggesting that the primary silyl ether in the target molecule can be selectively cleaved. organic-chemistry.org

| Reagent | Typical Conditions | Reagent Specificity |

| TBAF | 1 M solution in THF, room temperature | Highly effective for TBDMS ethers. Its basicity can sometimes lead to side reactions with base-sensitive substrates. |

The basicity of TBAF can sometimes be problematic, leading to side reactions. iwu.edu Buffering the reaction mixture or using alternative fluoride sources can mitigate these issues.

Exploring Alternative Mild Deprotection Methodologies

In addition to traditional acid- and fluoride-based methods, a variety of mild and selective reagents have been developed for the deprotection of TBDMS ethers. These methods are particularly useful when dealing with sensitive substrates that cannot tolerate harsh acidic or basic conditions.

One such method involves the use of Oxone in a 50% aqueous methanolic solution at room temperature. This system has been shown to selectively cleave primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers, as well as phenolic TBDMS ethers. organic-chemistry.orgorganic-chemistry.org The deprotection of primary TBDMS ethers is typically complete within 2.5-3 hours, while phenolic TBDMS ethers require much longer reaction times (20-24 hours). organic-chemistry.org This differential reactivity provides a convenient window for the selective deprotection of the primary silyl ether in this compound.

Other mild reagents for TBDMS deprotection include:

N-Iodosuccinimide (NIS) in methanol: This method allows for the selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. organic-chemistry.org

Iron(III) tosylate: This inexpensive and non-corrosive reagent can catalytically deprotect TBDMS ethers, and under room temperature conditions, it can selectively cleave an alkyl TBDMS ether in the presence of a phenolic TBDMS ether. iwu.edu

Potassium bifluoride (KHF2) in methanol: This reagent is particularly effective for the selective desilylation of phenolic TBDMS ethers at room temperature, while TBDMS ethers of primary alcohols are desilylated at a much slower rate, typically requiring elevated temperatures. nih.govnih.gov

These alternative methodologies offer a valuable toolkit for the selective deprotection of the primary alcohol in this compound, allowing for precise control over the synthetic route.

Subsequent Functionalization of the Liberated Primary Alcohol

Following the successful deprotection of the TBDMS ether, the resulting primary alcohol in 2-(3-hydroxypropyl)phenol is available for a variety of functionalization reactions. The presence of the neighboring phenolic hydroxyl group necessitates careful selection of reaction conditions to achieve selective transformation of the primary alcohol.

Esterification and Etherification Reactions at the Primary Alcohol

Esterification of the primary alcohol can be achieved using standard methods, such as reaction with a carboxylic acid in the presence of an acid catalyst, or with an acyl chloride or anhydride in the presence of a base. To avoid competing esterification of the phenolic hydroxyl group, milder conditions or the use of specific activating agents may be required. For instance, esterification of phenols can be achieved with acetic anhydride, and this reactivity needs to be considered when targeting the primary alcohol. google.com

Etherification of the primary alcohol can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The choice of base is critical to selectively deprotonate the primary alcohol over the more acidic phenol. Alternatively, processes for the etherification of phenolic compounds have been developed, which might need to be considered to ensure selectivity. google.com

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of 2-(3-hydroxypropyl)phenol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Selective oxidation of the primary alcohol to the corresponding aldehyde, 3-(2-hydroxyphenyl)propanal, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly employed for this transformation.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol to the corresponding carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or chromic acid (generated from sodium dichromate and sulfuric acid). It is important to note that the phenolic ring is generally resistant to oxidation under these conditions, allowing for the selective oxidation of the primary alcohol.

Exploration of Sequential and Orthogonal Chemical Transformations

The molecular architecture of this compound presents two key functional groups: a phenolic hydroxyl and a primary alkyl tert-butyldimethylsilyl (TBS) ether. This arrangement allows for the strategic and selective manipulation of each group, a cornerstone of modern synthetic chemistry. The differential reactivity of the aryl silyl ether versus the alkyl silyl ether, as well as the distinct chemical nature of the phenolic ring and the propyl side chain, provides a versatile platform for sequential and orthogonal chemical transformations.

The concept of orthogonal protection-deprotection strategies is critical in the synthesis of complex molecules where multiple reactive sites must be managed. In the case of molecules bearing both phenolic and aliphatic silyl ethers, the aryl silyl ether is generally more susceptible to cleavage under certain basic conditions compared to its alkyl counterpart. This reactivity difference enables selective deprotection. For instance, reagents like sodium hydride in dimethylformamide (DMF) have been shown to chemoselectively cleave aryl silyl ethers while leaving alkyl silyl ethers intact. rsc.org This selectivity is attributed to the greater acidity of the phenolic proton, facilitating the formation of a phenoxide ion which then promotes desilylation.

Conversely, acidic conditions or fluoride-based reagents are commonly employed for the cleavage of silyl ethers. The precise conditions can be fine-tuned to achieve selectivity. For example, milder acidic conditions might favor the removal of the more labile TBS group from the primary alcohol over transformations involving the aromatic ring. Reagents such as acetyl chloride in methanol or catalytic amounts of hafnium(IV) trifluoromethanesulfonate (B1224126) have demonstrated efficacy in cleaving TBS ethers, with the potential for regioselectivity based on the steric and electronic environment of the silyl ether. organic-chemistry.org

Beyond simple deprotection, the functional groups of this compound can undergo a variety of sequential reactions. The phenolic hydroxyl group can be a handle for etherification, esterification, or electrophilic aromatic substitution reactions such as nitration or alkylation. nih.govrsc.org For example, selective nitration of the phenol can be achieved using agents like tert-butyl nitrite, which can provide mononitro derivatives preferentially. nih.gov The aromatic ring can also be targeted for C-H functionalization, such as ortho-silylation, through the use of directing groups. nih.gov

Following a transformation on the phenolic moiety, the TBS-protected primary alcohol can be unmasked to reveal a new reactive site. This newly liberated alcohol can then participate in a subsequent set of reactions, including oxidation to an aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or etherification with a different partner. This sequential approach allows for the stepwise construction of more complex molecular scaffolds.

The strategic application of these transformations is summarized in the following table, which outlines potential sequential and orthogonal reactions starting from this compound.

Interactive Data Table: Sequential and Orthogonal Transformations

| Step | Target Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group | Potential Subsequent Transformation |

| 1a | Phenolic Hydroxyl | Selective Deprotection (Aryl Silyl Ether) | NaH / DMF | Phenolic Hydroxyl | Etherification, Esterification, Nitration |

| 1b | Alkyl TBS Ether | Selective Deprotection (Alkyl Silyl Ether) | Catalytic Hf(OTf)₄ or Acetyl Chloride/MeOH | Primary Alcohol | Oxidation, Substitution, Etherification |

| 2a (from 1a) | Phenolic Hydroxyl | Nitration | tert-Butyl Nitrite | Nitrophenol | Reduction of nitro group |

| 2b (from 1a) | Phenolic Hydroxyl | Alkylation | Alkyl halide, Base | Alkyl Phenyl Ether | Further aromatic substitution |

| 3 (from 1b) | Primary Alcohol | Oxidation | PCC, DMP, or Swern Oxidation | Aldehyde | Wittig reaction, Grignard addition |

This tabulated data illustrates the synthetic utility of this compound as a versatile building block, enabling the controlled and stepwise introduction of chemical diversity. The ability to perform these reactions orthogonally is a powerful tool in multistep synthesis, allowing chemists to precisely control the construction of complex target molecules.

Applications of 2 3 Tert Butyldimethylsilyl Oxy Propyl Phenol As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products

The strategic use of protecting groups is fundamental to the total synthesis of complex natural products. Silyl (B83357) ethers, particularly TBDMS ethers, are favored for their stability across a wide range of reaction conditions and their selective removal. Intermediates like 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol embody this strategy, enabling chemists to mask a reactive alcohol while manipulating other parts of the molecule, thereby facilitating the stereocontrolled and efficient assembly of natural product skeletons.

Precursor for the Modular and Enantioselective Synthesis of Oxyneolignans

While direct synthesis of oxyneolignans using the title compound is not extensively documented, its structural motifs are central to established synthetic routes. In the stereoselective total syntheses of neolignans such as the four stereoisomeric forms of guaiacylglycerol (B1216834) 8-O-4′-coniferyl ether, closely related intermediates are employed. The syntheses often involve the coupling of two distinct phenylpropanoid units. A key component in these syntheses is a phenolic aldehyde embodying a tert-butyldimethylsilyl (TBDMS)-protected residue. This protected phenol (B47542) acts as a crucial building block, allowing for controlled, stereoselective bond formation. The TBDMS group ensures that the phenolic hydroxyl does not interfere with sensitive reactions, such as stereoselective aldol (B89426) additions, and can be removed in a later step to yield the final natural product. This modular approach, reliant on silyl-protected phenolic intermediates, highlights the role of compounds like this compound as foundational precursors.

Building Block in the Synthesis of Catechin (B1668976) and Epicatechin Conjugates

The synthesis of catechin and epicatechin derivatives benefits significantly from a modular approach where the phenolic hydroxyl groups are selectively protected. google.com The use of tert-butyldimethylsilyl ethers is a key strategy in these syntheses. For instance, the preparation of various catechin and epicatechin conjugates involves the coupling of two main fragments, representing the future A and B rings of the flavan-3-ol (B1228485) structure. google.com

Protecting the prospective hydroxyl groups on these fragments with TBDMS allows for a controlled coupling reaction and subsequent trans-cyclization to form the core catechin backbone. google.com This method provides great chemical modularity, enabling the synthesis of isomerically pure (epi)catechin conjugates in substantial quantities. google.com The TBDMS group's stability and selective removal are critical for the success of this multi-step synthesis.

| Intermediate Type | Protecting Group | Role in Synthesis | Key Advantage |

|---|---|---|---|

| Silyl-protected Phenolic Propane-1,2-diol | tert-Butyldimethylsilyl (TBDMS) | Precursor to B-ring of Catechin | Enables modular and selective coupling reactions |

| Silyl-protected Phloroglucinol derivative | tert-Butyldimethylsilyl (TBDMS) | Precursor to A-ring of Catechin | Prevents unwanted side reactions during cyclization |

Intermediate in the Stereoselective Synthesis of Bioactive Alkaloids and Related Scaffolds

Phenolic precursors are pivotal in the synthesis of numerous bioactive alkaloids. The strategic placement of a hydroxyl group on an aromatic ring can direct cyclization reactions to form the complex heterocyclic cores characteristic of alkaloids. For example, in the synthesis of aporphine (B1220529) alkaloids, a key step involves the oxidative coupling of phenol moieties to construct the fused tetracyclic core. nih.gov

In such synthetic designs, a compound like this compound could serve as a valuable intermediate. The phenol group provides a handle for intramolecular coupling or cyclization reactions, while the protected propyl chain can be elaborated into a nitrogen-containing side chain, a common feature in many alkaloids. nih.gov The TBDMS protecting group would ensure that the hydroxyl group on the side chain remains inert during the initial steps of skeleton construction, allowing for greater synthetic flexibility. This strategy facilitates the stereoselective formation of complex, bioactive alkaloid scaffolds.

Contribution to the Development of Advanced Organic Scaffolds and Chemical Probes

The unique ortho-substitution pattern and bifunctional nature of this compound make it an attractive starting material for creating novel organic scaffolds. These scaffolds can serve as frameworks for chemical probes, new materials, or lead compounds in drug discovery.

Preparation of Polycyclic and Heterocyclic Systems with Defined Functionalities

The ortho-disposed propyl and hydroxyl groups on the aromatic ring of this compound are ideally positioned for the construction of fused ring systems. This arrangement is a precursor for various intramolecular cyclization reactions to form polycyclic and heterocyclic structures, such as chromanes or other benzofused systems. For example, after modification of the propyl chain, an intramolecular Friedel-Crafts-type reaction could be initiated, leading to the formation of a new six-membered ring fused to the original phenol ring. The ability to deprotect the silyl ether at a desired stage allows for the introduction of further functionality, making this a flexible method for generating diverse molecular architectures with precisely defined features.

Utilization in the Synthesis of Ligands for Asymmetric Catalysis

Chiral ligands are essential for asymmetric catalysis, and many of the most successful ligands are derived from phenolic compounds. The C2-symmetric diol ligand BINOL (2,2'-dihydroxy-1,1'-binaphthyl) and its derivatives are prime examples, widely used in a vast array of enantioselective reactions. mdpi.comsigmaaldrich.com The structural framework of this compound offers potential as a precursor for novel classes of chiral ligands.

The phenol group can be functionalized, for instance, through phosphination, to introduce a phosphorus donor atom. Simultaneously, the terminal alcohol of the side chain, after deprotection of the TBDMS group, can be converted into another coordinating group, such as an amine or a phosphine. This would create a bidentate P,O- or P,N-type ligand scaffold. By introducing chirality either into the side chain or by creating atropisomerism through dimerization, new and effective ligands for asymmetric catalysis could be developed.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Synthetic Methodology Innovation

A thorough investigation into the scientific literature and patent databases reveals a significant gap in publicly available information regarding the role of the chemical compound this compound as a versatile synthetic intermediate. Specifically, there is no detailed research focusing on its impact on the innovation of new synthetic methodologies.

While the structure of this compound—featuring a phenol, a propyl linker, and a tert-butyldimethylsilyl (TBS) protecting group—suggests its potential utility as a building block in multi-step organic synthesis, no specific studies detailing its application in the development of novel reaction pathways or synthetic strategies could be identified. The TBS group is a common protecting group for alcohols, allowing for selective reactions at other sites of a molecule. The phenolic hydroxyl and the aromatic ring are also common sites for chemical modification.

Consequently, the creation of an article detailing its applications in innovating new synthetic methodologies, including data tables and in-depth research findings as requested, cannot be fulfilled at this time due to the lack of source material.

Computational and Theoretical Investigations on 2 3 Tert Butyldimethylsilyl Oxy Propyl Phenol and Its Reactivity

Quantum Chemical Analysis of Molecular Structure and Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular structure and conformational preferences of complex organic molecules. These calculations can elucidate the intricate interplay of steric and electronic effects that govern the molecule's three-dimensional shape and properties.

The presence of a bulky tert-butyldimethylsilyl (TBDMS) group significantly influences the conformational freedom of the attached propyl chain. The TBDMS group, with its large tert-butyl and methyl substituents on the silicon atom, imposes considerable steric hindrance. nih.govresearchgate.net This steric demand restricts rotation around the C-C and C-O bonds of the propyl silyl (B83357) ether moiety.

Theoretical calculations can map the potential energy surface by systematically rotating key dihedral angles. Such analysis reveals that low-energy conformations of the propyl chain will preferentially adopt staggered, anti-periplanar arrangements to minimize unfavorable gauche interactions and steric clashes with the TBDMS group. rsc.orgmdpi.com Conformations where the bulky silyl group is brought into proximity with the phenolic ring are energetically disfavored. This steric influence can force the molecule to adopt a more extended conformation, which may impact its intermolecular interactions and reactivity.

The following table presents hypothetical relative energies for different conformations of the C-C-C-O dihedral angle of the propyl chain, as would be determined by DFT calculations. Lower relative energy indicates a more stable conformation.

Table 1: Hypothetical Conformational Analysis of the Propyl Chain

| Conformation | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | Most stable, extended chain conformation. |

| Gauche (+) | ~+60° | 1.25 | Moderately stable, chain is bent. |

| Gauche (-) | ~-60° | 1.30 | Moderately stable, potential for minor steric interaction with the aromatic ring. |

| Eclipsed | ~0° | 5.50 | High-energy transition state, significant steric clash. |

The molecule contains two key functional groups with distinct electronic characteristics: the phenolic hydroxyl group and the silyl ether. The phenolic -OH group is a strong electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. youtube.com Conversely, it possesses an acidic proton.

The TBDMS ether group is generally considered to be electron-donating, which can increase the reactivity of the protected alcohol in certain reactions compared to more electron-withdrawing protecting groups like esters. nih.govresearchgate.net Computational analyses such as Natural Bond Orbital (NBO) or Mulliken population analysis can quantify the charge distribution across the molecule. These calculations typically show a high negative charge density on the oxygen atoms of both the phenol (B47542) and the silyl ether, and a positive charge on the silicon atom.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. For 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol ring, indicating this is the most probable site for electrophilic attack. The LUMO is likely distributed over the aromatic ring's antibonding system. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity.

The following table summarizes hypothetical electronic properties derived from DFT calculations.

Table 2: Calculated Electronic Properties

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Localized on the phenol ring; site of electron donation. |

| LUMO Energy | -0.9 eV | Localized on the aromatic ring; site of electron acceptance. |

| HOMO-LUMO Gap | 4.9 eV | Indicates relatively high kinetic stability. |

| Mulliken Charge on Phenolic O | -0.65 e | High negative charge, indicating a nucleophilic site. |

| Mulliken Charge on Silyl Ether O | -0.72 e | High negative charge, indicating a nucleophilic site. |

| Mulliken Charge on Si | +1.35 e | High positive charge, indicating an electrophilic site susceptible to nucleophilic attack (e.g., by fluoride). |

Mechanistic Modeling of Key Reactions and Transformations

Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a theoretical basis for understanding reaction rates and selectivity.

The synthesis of this compound from 2-(3-hydroxypropyl)phenol (B73537) involves a regioselective silylation. The starting diol has two hydroxyl groups: a primary aliphatic alcohol and a phenolic alcohol. The primary alcohol is more nucleophilic and sterically less hindered than the phenolic hydroxyl. Transition state calculations for the silylation reaction (e.g., with TBDMSCl) would confirm a significantly lower activation energy for the attack by the primary alcohol on the silicon center, explaining the high regioselectivity observed experimentally. wikipedia.orgwikipedia.org

Conversely, desilylation reactions are critical for removing the protecting group. The selective cleavage of an alkyl silyl ether in the presence of an aryl silyl ether, or vice versa, is a common synthetic challenge. While the target molecule only has an alkyl silyl ether, we can theoretically model its desilylation versus a hypothetical analog containing an additional silyl ether on the phenolic oxygen. The cleavage of aryl silyl ethers can often be achieved under conditions that leave alkyl silyl ethers intact. organic-chemistry.orgnih.govrsc.org For instance, fluoride-based deprotection is a common method. harvard.edu Transition state analysis would likely show that the formation of the pentacoordinate silicon intermediate is more favorable when initiated by attack at the silicon atom attached to the more electron-withdrawing phenoxy group, leading to selective cleavage.

The following table provides hypothetical activation energies for competing reaction pathways.

Table 3: Hypothetical Activation Energies (ΔG‡) for Silylation/Desilylation

| Reaction | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Silylation of Diol | Attack by Primary Alcohol | 15.2 | Major product formation. |

| Silylation of Diol | Attack by Phenolic Alcohol | 22.5 | Minor or no product formation. |

| Fluoride (B91410) Desilylation | Cleavage of Alkyl Silyl Ether | 20.8 | Requires standard conditions (e.g., TBAF). |

| Fluoride Desilylation | Cleavage of Hypothetical Aryl Silyl Ether | 17.1 | Predicted to be faster and more facile than alkyl ether cleavage. |

The phenolic group is a versatile handle for further molecular modification. nih.govresearchgate.net Reaction pathway studies can predict the outcomes of various derivatization reactions. For example, in the Williamson ether synthesis (O-alkylation), the phenoxide anion acts as a nucleophile. Computational models can confirm that deprotonation of the phenol is thermodynamically favorable and that the subsequent SN2 reaction with an alkyl halide has a feasible activation barrier.

For electrophilic aromatic substitution, the activating hydroxyl group and the deactivating (by induction) alkyl substituent compete to direct incoming electrophiles. Calculations of the transition state energies for electrophilic attack (e.g., by Br+) at the different available positions on the aromatic ring can predict the regiochemical outcome. The calculations would likely confirm that the C4 (para to -OH) and C6 (ortho to -OH) positions are the most activated, with steric hindrance from the adjacent propyl chain potentially disfavoring the C3 position.

In Silico Prediction of Reactivity and Selectivity in Novel Chemical Transformations

Beyond known reactions, computational methods serve as a predictive tool for exploring novel chemical transformations. By modeling hypothetical reaction pathways, researchers can screen for feasibility before committing to laboratory work. This in silico approach accelerates the discovery of new synthetic routes and reactions.

For this compound, one could computationally explore:

Directed C-H Functionalization: The phenolic oxygen or the silyl ether could act as directing groups for transition-metal-catalyzed C-H activation at specific positions on the aromatic ring or the alkyl chain. nih.govacs.org DFT calculations could model the energies of different cyclometalated intermediates to predict the most likely site of functionalization.

Oxidative Coupling Reactions: The reactivity of the phenol in oxidative coupling reactions could be assessed by calculating its oxidation potential and modeling the stability of the resulting phenoxy radical.

Novel Protecting Group Strategies: The relative stability of the TBDMS ether compared to other silyl ethers (e.g., TIPS, TBDPS) under various acidic or basic conditions could be systematically evaluated by calculating the activation energies for their respective cleavage reactions. nih.gov This would allow for the rational design of orthogonal protection strategies in a more complex synthetic context.

By calculating the reaction profiles for these and other novel transformations, computational chemistry can guide synthetic efforts, predict product distributions, and provide a fundamental understanding of the factors that control reactivity and selectivity.

Future Research Perspectives and Methodological Innovations Associated with 2 3 Tert Butyldimethylsilyl Oxy Propyl Phenol

Development of Novel Catalytic Transformations Involving the Compound

The dual functionality of 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol—a reactive phenol (B47542) and a protected alcohol—makes it an intriguing substrate for developing new catalytic transformations. The phenol moiety is a classic handle for ortho-C–H functionalization, allowing for the introduction of new substituents that can significantly alter the molecule's properties. nih.govrsc.orgresearchgate.net Catalytic methods that selectively target the C-H bonds of the aromatic ring are of particular interest for increasing molecular complexity efficiently. researchgate.net

Future work could focus on palladium-catalyzed C-H oxygenation, directed by the silanol (B1196071) group that could be generated in situ, to synthesize catechol derivatives. nih.gov Similarly, iridium and rhodium-catalyzed C-H silylation could be employed to introduce additional silicon-containing groups, further expanding the synthetic utility of the molecule. nih.gov

Enantioselective Processes Utilizing Chiral Derivatives or Catalysts

The development of enantioselective transformations is a cornerstone of modern organic synthesis. For this compound, this can be approached in two primary ways: by creating chiral derivatives of the compound itself or by employing external chiral catalysts that can distinguish between prochiral faces or groups.

Recent advancements in the organocatalytic asymmetric synthesis of Si-stereogenic silyl (B83357) ethers offer a direct pathway to introduce chirality at the silicon atom. nih.govacs.orgresearchgate.net By adapting these methods, it may be possible to synthesize chiral analogues of the parent compound where the silicon center itself is a source of asymmetry. Such chiral silyl ethers could serve as valuable building blocks in the synthesis of complex, enantiopure molecules. nih.gov

Furthermore, the development of catalytic enantioselective mono-silylations of diols provides a blueprint for reactions where a chiral catalyst could selectively protect one of multiple hydroxyl groups. nih.gov While the target compound has only one primary alcohol, related diol substrates could be designed to explore the utility of such chiral catalysts. Biocatalysis, using enzymes like silicatein-α, has also shown promise for the enantioselective silylation of chiral alcohols, suggesting a potential green chemistry approach for creating chiral derivatives. mdpi.com

Table 1: Potential Enantioselective Strategies

| Strategy | Description | Potential Outcome |

|---|---|---|

| Si-Stereogenic Synthesis | Use of chiral organocatalysts (e.g., IDPi) to create a stereogenic center at the silicon atom during silylation. nih.govacs.org | Synthesis of enantiopure silyl ethers with central chirality on the silicon atom. |

| Chiral Lewis Base Catalysis | Employment of chiral Lewis basic catalysts to promote enantioselective silylation of related polyol substrates. nih.gov | Kinetic resolution or desymmetrization of diols and polyols to yield chiral silyl ethers. |

| Biocatalytic Silylation | Utilization of enzymes like silicatein-α to catalyze the enantioselective condensation of silanols with alcohols. mdpi.com | "Green" synthesis of chiral silyl ethers with a preference for specific enantiomers. |

Exploration of Photoredox and Electrochemical Methodologies

Photoredox and electrochemical catalysis represent powerful, modern tools for organic synthesis, often enabling unique reactivities under mild conditions. nih.govbeilstein-journals.org These methods are particularly well-suited for the functionalization of phenols. nih.govmdpi.com The application of these techniques to this compound could unlock novel reaction pathways.

Electrochemical oxidation, for instance, can be used for the C-H functionalization of phenols without the need for external metal catalysts or chemical oxidants. nih.gov This could facilitate reactions such as the arylation or amination of the phenolic ring. nih.gov Photoredox catalysis, often in combination with transition metals like ruthenium, has been successfully used for the ortho-olefination of phenols using visible light. nih.gov Applying such a strategy to the target compound could allow for the direct installation of vinyl groups, which are valuable synthetic handles.

These methods are attractive due to their potential for sustainability, using light or electricity as traceless reagents to drive reactions. nih.govnih.gov The deep reduction potentials of some phenol derivatives can be overcome by combining photoredox and electrochemical approaches, expanding the scope of possible transformations. beilstein-journals.org

Integration into Automated Synthesis Platforms and Machine-Assisted Chemical Discovery

The acceleration of chemical discovery is increasingly reliant on automated synthesis platforms and machine learning algorithms. innovationnewsnetwork.comsciencedaily.comnih.gov The well-defined structure of this compound makes it an ideal candidate for integration into such high-throughput workflows.

Automated synthesis platforms can perform entire synthetic sequences, including reaction, workup, and purification, with minimal human intervention. merckmillipore.com Such systems, often utilizing pre-packed reagent cartridges, could be programmed to perform a wide array of modifications on the parent compound. merckmillipore.comresearchgate.net For example, an automated platform could rapidly screen various catalysts and conditions for the C-H functionalization of the phenol ring or perform a series of deprotection and derivatization steps on the silyl ether.

Exploration of its Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry investigates the organization of molecules into larger, functional structures through non-covalent interactions. northwestern.edu The distinct functional groups of this compound—the hydrogen-bond-donating and -accepting phenol, the flexible propyl chain, and the bulky, hydrophobic tert-butyldimethylsilyl group—provide multiple handles for directing self-assembly.

The phenolic hydroxyl group is a well-known participant in hydrogen bonding networks. This could be exploited to form ordered structures like liquid crystals or gels. The interplay between the hydrophilic phenol and the lipophilic silyl ether and alkyl chain could lead to amphiphilic behavior, potentially enabling the formation of micelles, vesicles, or other organized assemblies in solution.

Future research could focus on designing and synthesizing derivatives where additional recognition motifs are appended to the phenol ring. By systematically varying the structure, it would be possible to program the self-assembly process to create mesoscale structures with specific functions, such as molecular recognition, sensing, or biomimetic catalysis. northwestern.edu

Investigation of Novel Protecting Group Strategies Derived from its Structural Framework

Silyl ethers are among the most common and versatile protecting groups for alcohols in organic synthesis due to their stability and orthogonal removal conditions. jocpr.combeilstein-journals.orgwikipedia.orglibretexts.org The structural framework of this compound offers opportunities to develop new protecting groups with tailored properties.

The presence of the phenol ring provides a key feature that can be modified to tune the lability of the silyl ether. For example, introducing electron-withdrawing or electron-donating substituents onto the aromatic ring could alter the stability of the silyl ether towards acidic or basic cleavage conditions. This would allow for the creation of a suite of protecting groups with a finely tuned reactivity profile.

Furthermore, the propylphenol moiety itself could be developed into a novel class of protecting groups for other functionalities. The ability to convert one protecting group into another without a deprotection/reprotection sequence adds significant flexibility to complex synthetic campaigns. acs.org Research in this area could explore transformations of the phenol, such as conversion to a para-siletanylbenzyl ether, to create a protecting group that can be orthogonally cleaved or modified. acs.org The development of such strategies would be a valuable addition to the synthetic chemist's toolbox, enabling more efficient and elegant syntheses of complex molecules. universiteitleiden.nl

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-((tert-butyldimethylsilyl)oxy)propyl)phenol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves silyl protection of hydroxyl groups. For example, NaH in THF is used to deprotonate the phenolic hydroxyl, followed by reaction with tert-butyldimethylsilyl chloride (TBSCl) at 0°C to room temperature. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of TBSCl) and reaction time (4–12 hours) to prevent over-silylation. Purification via flash chromatography (hexane/ethyl acetate gradients) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing tert-butyldimethylsilyl (TBS) protected intermediates in this compound’s synthesis?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Distinct signals for TBS methyl groups (δ ~0.1–0.3 ppm in ¹H NMR) and quaternary silicon-bound carbons (δ ~18–25 ppm in ¹³C NMR).

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error.

- IR Spectroscopy : Absence of free -OH stretches (~3200–3600 cm⁻¹) confirms successful silylation .

Q. How does the tert-butyldimethylsilyl group influence the compound’s stability under acidic/basic conditions during multi-step syntheses?

- Methodological Answer : The TBS group is stable under basic conditions (e.g., NaHCO₃, Et₃N) but sensitive to acidic hydrolysis (e.g., HF·pyridine, TBAF). For example, in a multi-step synthesis, TBS protection is retained during Dess-Martin oxidations (pH-neutral conditions) but cleaved selectively using camphorsulfonic acid in methanol/dichloromethane (1:1) .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding regioselectivity in silyl protection of phenolic vs. aliphatic hydroxyl groups in polyfunctional systems?

- Methodological Answer : Contradictions arise from competing nucleophilicities of hydroxyl groups. To prioritize phenolic protection:

Retrosynthesis Analysis